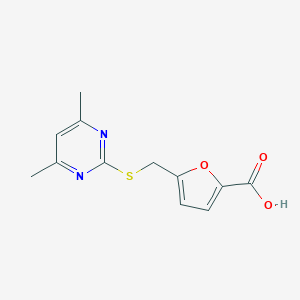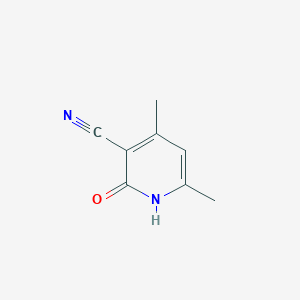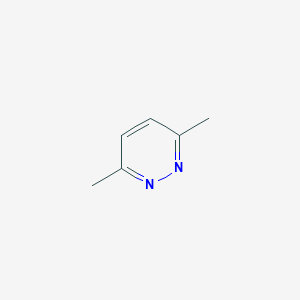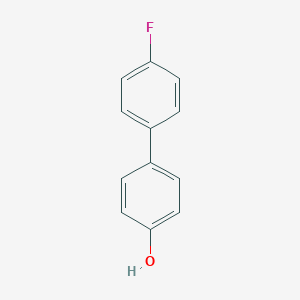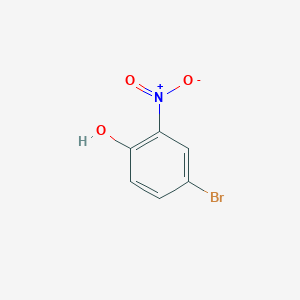
4-溴-2-硝基苯酚
描述
4-Bromo-2-nitrophenol is an organic compound with the chemical formula C6H4BrNO3. It is a brown-yellow crystalline solid with a distinctive odor. This compound is soluble in ethanol, chloroform, and acetic acid, and slightly soluble in ether . It is often used as an intermediate in chemical research for the synthesis of other organic compounds, dyes, and pesticides .
科学研究应用
4-Bromo-2-nitrophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceutical compounds.
Industry: It is employed in the production of dyes and pesticides.
作用机制
Target of Action
Similar compounds such as nitrophenols are known to interact with various enzymes and proteins, disrupting their normal function .
Mode of Action
It’s structurally similar to other nitrophenols, which are known to undergo nucleophilic aromatic substitution reactions . In these reactions, a nucleophile attacks an aromatic ring, replacing one of the substituents . This could potentially alter the function of target molecules in the cell.
Biochemical Pathways
A structurally similar compound, 2-chloro-4-nitrophenol, is known to be degraded via the 1,2,4-benzenetriol pathway in certain bacteria . This pathway involves the conversion of 2-chloro-4-nitrophenol to 1,2,4-benzenetriol, which is then further metabolized .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It is also predicted to be a substrate for CYP2C9, an important enzyme involved in drug metabolism .
Result of Action
It is classified as harmful if inhaled or swallowed, and it can cause skin and eye irritation . It is also suspected of causing genetic defects .
生化分析
Biochemical Properties
4-Bromo-2-nitrophenol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with enzymes such as cytochrome P450, which is involved in the oxidative metabolism of various substrates. The interaction between 4-Bromo-2-nitrophenol and cytochrome P450 can lead to the formation of reactive intermediates, which may further participate in subsequent biochemical reactions. Additionally, 4-Bromo-2-nitrophenol can act as an inhibitor of certain enzymes, affecting their catalytic activity and altering metabolic pathways .
Cellular Effects
The effects of 4-Bromo-2-nitrophenol on cellular processes are diverse. It has been observed to influence cell signaling pathways, particularly those involving oxidative stress and inflammation. The compound can induce the production of reactive oxygen species (ROS), leading to oxidative damage and activation of stress response pathways. Furthermore, 4-Bromo-2-nitrophenol can modulate gene expression by affecting transcription factors and signaling molecules, thereby influencing cellular metabolism and function .
Molecular Mechanism
At the molecular level, 4-Bromo-2-nitrophenol exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of enzymatic activity, depending on the nature of the interaction. For instance, 4-Bromo-2-nitrophenol can inhibit the activity of certain kinases, leading to alterations in phosphorylation cascades and downstream signaling events. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-2-nitrophenol can vary over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Bromo-2-nitrophenol can undergo degradation under certain conditions, leading to the formation of byproducts that may have distinct biological activities. The temporal effects of 4-Bromo-2-nitrophenol also depend on its concentration and exposure duration, with prolonged exposure potentially resulting in cumulative effects on cellular processes .
Dosage Effects in Animal Models
The effects of 4-Bromo-2-nitrophenol in animal models are dose-dependent. At lower doses, the compound may exhibit minimal toxicity and exert specific biochemical effects, such as enzyme inhibition or modulation of signaling pathways. At higher doses, 4-Bromo-2-nitrophenol can induce toxic effects, including oxidative stress, inflammation, and tissue damage. The threshold for these adverse effects varies among different animal models, highlighting the importance of dose optimization in experimental studies .
Metabolic Pathways
4-Bromo-2-nitrophenol is involved in various metabolic pathways, primarily those related to its biotransformation and detoxification. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. Enzymes such as cytochrome P450 and glutathione S-transferase play crucial roles in the metabolism of 4-Bromo-2-nitrophenol, facilitating its conversion to more water-soluble and excretable forms. These metabolic pathways are essential for the elimination of the compound from the body and the prevention of its accumulation .
Transport and Distribution
The transport and distribution of 4-Bromo-2-nitrophenol within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its physicochemical properties. Once inside the cells, 4-Bromo-2-nitrophenol can bind to intracellular proteins and accumulate in specific cellular compartments. The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of 4-Bromo-2-nitrophenol is an important determinant of its biological activity. The compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The targeting of 4-Bromo-2-nitrophenol to specific organelles is often mediated by post-translational modifications or the presence of targeting signals. For example, the compound may undergo phosphorylation or acetylation, which can influence its localization and interaction with other biomolecules. The subcellular distribution of 4-Bromo-2-nitrophenol can affect its ability to modulate cellular processes and exert its biochemical effects .
准备方法
Synthetic Routes and Reaction Conditions: 4-Bromo-2-nitrophenol can be synthesized through various methods. One common method involves the oxidative bromination of 2-nitrophenol. In this process, 2-nitrophenol is reacted with an oxidant, acid, bromide source, and a vanadyl Schiff base complex in a solvent at room temperature . The reaction is monitored by gas-liquid chromatography to ensure completion.
Industrial Production Methods: Industrial production of 4-Bromo-2-nitrophenol typically involves large-scale oxidative bromination reactions. The use of sulfuric acid, dihydrogen peroxide in methanol, and lithium hydroxide monohydrate as reagents is common in these processes . The reaction conditions are carefully controlled to optimize yield and purity.
化学反应分析
Types of Reactions: 4-Bromo-2-nitrophenol undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution:
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Strongly basic nucleophiles and electron-attracting substituents are used.
Reduction: Hydrogen gas with a catalyst such as palladium on carbon.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products:
Nucleophilic Aromatic Substitution: Substituted phenols.
Reduction: 4-Bromo-2-aminophenol.
Oxidation: Quinones.
相似化合物的比较
2-Bromo-4-nitrophenol: Similar structure but with different positions of the bromine and nitro groups.
4-Nitrophenol: Lacks the bromine substituent.
2-Nitrophenol: Lacks the bromine substituent and has the nitro group in a different position.
Uniqueness: 4-Bromo-2-nitrophenol is unique due to the presence of both bromine and nitro groups, which confer distinct reactivity and applications compared to its analogs .
属性
IUPAC Name |
4-bromo-2-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO3/c7-4-1-2-6(9)5(3-4)8(10)11/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUTFAPGINUFNQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20227717 | |
| Record name | Phenol, 4-bromo-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20227717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7693-52-9 | |
| Record name | 4-Bromo-2-nitrophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7693-52-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-nitrophenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007693529 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-BROMO-2-NITROPHENOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402972 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 4-bromo-2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20227717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-2-nitrophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.826 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Bromo-2-nitrophenol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SNK5JLK3FA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is unique about the coordination behavior of the aminophenol ligand containing the 4-bromo-2-nitrophenol group in the presence of Holmium (III)?
A1: The research highlights two distinct coordination modes of the aminophenol ligand with Holmium (III) [, ]. In one instance, the ligand acts as a hexadentate, meaning it binds to the metal ion through six donor atoms. In the other instance, the ligand acts as a monodentate, binding through only one donor atom. This dual behavior is unusual and has not been widely reported for similar ligands. This leads to a coordination number of 7 for the Holmium (III) ion, resulting in a capped trigonal prism geometry.
Q2: Why is the observation of a rearrangement during the nitration of 4-bromo-2,5-dichlorophenol significant?
A2: While the provided abstracts don't describe the specific rearrangement observed [, ], they emphasize its unusual ease. Such rearrangements during nitration reactions can provide valuable insights into reaction mechanisms and the influence of substituents on aromatic ring reactivity. Understanding these rearrangements can help chemists design more efficient syntheses and predict product outcomes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


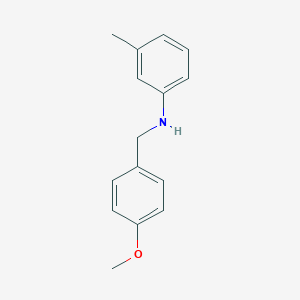
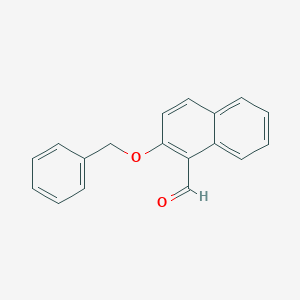
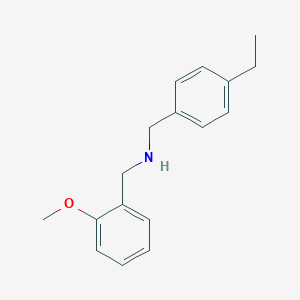
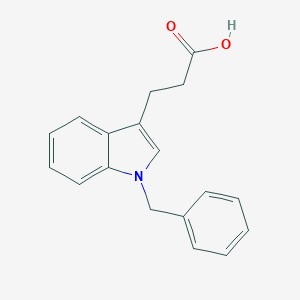
![1-Chloro-2-[(4-nitrophenoxy)methyl]benzene](/img/structure/B183198.png)
![5-benzyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B183199.png)
